Product packaging for GM1a Ganglioside sugar-β-Aminopropyl(Cat. No.:)

GM1a Ganglioside sugar-β-Aminopropyl

Cat. No.: B1165347
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization of Ganglioside GM1a sugar-β-Aminopropyl

Molecular Architecture of Native Ganglioside GM1a

The molecular architecture of native ganglioside GM1a represents a sophisticated example of glycosphingolipid structural organization, characterized by its pentasaccharide oligosaccharide head group and ceramide lipid anchor. The complete chemical structure follows the sequence β-galactose-(1-3)-β-N-acetylgalactosamine-(1-4)-[α-N-acetylneuraminic acid-(2-3)-]β-galactose-(1-4)-β-glucose-(1-1)-ceramide, establishing it as a member of the ganglio-series glycosphingolipids. This structural framework positions ganglioside GM1a as a critical component of cellular membranes, where it contributes to membrane stability, signal transduction, and intercellular recognition processes. The amphiphilic nature of the molecule allows for the ceramide portion to embed within lipid bilayers while the oligosaccharide head group extends into the extracellular environment, creating opportunities for molecular interactions with proteins, other lipids, and extracellular matrix components.

The three-dimensional conformation of ganglioside GM1a exhibits remarkable flexibility, particularly in the oligosaccharide region, which enables the molecule to adopt multiple conformational states depending on the local environment and interaction partners. Nuclear magnetic resonance studies have revealed that the oligosaccharide head group can undergo significant conformational changes that modulate its binding properties with various proteins and cellular receptors. The branched nature of the pentasaccharide creates a Y-shaped molecular geometry, with the galactose-glucose backbone forming the stem and the sialic acid and galactose-N-acetylgalactosamine branches extending outward to create distinct binding surfaces for molecular recognition events. This conformational flexibility is essential for the diverse biological functions of ganglioside GM1a, including its role in cellular differentiation, neuroprotection, and pathogen recognition.

Oligosaccharide Core Composition and Branching Patterns

The oligosaccharide core of ganglioside GM1a consists of five monosaccharide units arranged in a specific branching pattern that defines its biological activity and recognition properties. The reducing end of the molecule contains a β-glucose residue that connects directly to the ceramide lipid moiety through a β-(1-1) glycosidic linkage, forming the essential glycosphingolipid structure. This glucose unit serves as the attachment point for the lactose disaccharide unit, consisting of β-galactose linked to the glucose through a β-(1-4) glycosidic bond, creating the fundamental lactosylceramide backbone that is common to many complex glycosphingolipids.

The branching pattern of ganglioside GM1a becomes more complex at the terminal galactose residue of the lactose unit, where two distinct oligosaccharide branches are attached. The first branch consists of a β-N-acetylgalactosamine residue connected through a β-(1-4) linkage, which is further extended by a terminal β-galactose unit attached via a β-(1-3) glycosidic bond. This galactose-N-acetylgalactosamine-galactose sequence forms one arm of the characteristic Y-shaped structure. The second branch features an α-N-acetylneuraminic acid (sialic acid) residue attached to the same galactose unit through an α-(2-3) glycosidic linkage, creating the sialylated branch that confers the acidic properties and negative charge characteristic of gangliosides.

Monosaccharide Unit Position Linkage Type Configuration
Glucose Reducing end β-(1-1) β-anomer
Galactose (internal) Second position β-(1-4) β-anomer
N-acetylgalactosamine Branch point β-(1-4) β-anomer
Galactose (terminal) Branch terminus β-(1-3) β-anomer
N-acetylneuraminic acid Sialic acid branch α-(2-3) α-anomer

The specific stereochemistry and linkage patterns within the oligosaccharide core are critical for the biological recognition properties of ganglioside GM1a. The β-(1-4) linkage between N-acetylgalactosamine and the internal galactose creates a relatively rigid connection that positions the extending galactose-N-acetylgalactosamine branch in a specific spatial orientation. In contrast, the α-(2-3) sialic acid linkage provides greater conformational flexibility, allowing the negatively charged sialic acid residue to adopt multiple orientations that can accommodate different binding partners. This combination of rigid and flexible linkages creates a dynamic molecular surface that can undergo conformational changes to optimize molecular recognition events while maintaining the overall structural integrity of the ganglioside.

Ceramide Lipid Moiety Variations in Natural Ganglioside GM1a

The ceramide lipid moiety of natural ganglioside GM1a exhibits significant structural heterogeneity, reflecting the diverse biosynthetic pathways and tissue-specific expression patterns that characterize ganglioside metabolism in mammalian systems. The ceramide backbone consists of a long-chain amino alcohol, commonly sphingosine, connected to a fatty acid through an amide linkage, creating the fundamental sphingolipid structure that anchors the ganglioside within cellular membranes. In brain tissue, which represents the most abundant source of ganglioside GM1a, the ceramide composition shows preferential incorporation of specific fatty acid chains and sphingoid base variants that contribute to the unique physical properties of neuronal membranes.

The sphingoid base component of ganglioside GM1a ceramide primarily consists of octadecasphingenine (eighteen-carbon sphingosine) and eicosasphingenine (twenty-carbon sphingosine), with the twenty-carbon variant being particularly abundant in brain tissue. These long-chain bases contain a characteristic double bond between carbons four and five, creating a trans-configuration that influences the packing properties and membrane organization of the ganglioside. The presence of hydroxyl groups at positions one and three of the sphingoid base provides hydrogen bonding capabilities that contribute to intermolecular interactions within membrane environments. Brain-derived ganglioside GM1a shows a predominance of twenty-carbon sphingosine, which distinguishes it from gangliosides found in peripheral tissues where eighteen-carbon sphingosine is more common.

The fatty acid composition of ganglioside GM1a ceramide shows remarkable tissue-specific variations that reflect the specialized metabolic requirements of different cell types. In brain tissue, stearic acid (octadecanoic acid) represents the predominant fatty acid component, accounting for over ninety percent of the total fatty acid content in ganglioside GM1a. This preference for stearic acid creates ceramide species with high melting temperatures and reduced membrane fluidity, contributing to the formation of lipid rafts and specialized membrane domains that are essential for neuronal function. Peripheral nerve tissues show different fatty acid compositions, with sensory nerves containing larger amounts of long-chain fatty acids compared to motor nerves, suggesting functional specialization related to nerve fiber properties.

Tissue Type Primary Sphingoid Base Dominant Fatty Acid Chain Length Distribution
Brain cortex d20:1 (60%), d18:1 (40%) C18:0 (>90%) C16-C24
Sensory nerve d18:1 (70%), d20:1 (30%) C20-C24 (60%) C16-C26
Motor nerve d20:1 (55%), d18:1 (45%) C16-C18 (70%) C14-C22
Peripheral tissues d18:1 (80%), d20:1 (20%) C16:0-C18:0 (80%) C14-C20

The heterogeneity in ceramide composition has profound implications for the physical properties and biological functions of ganglioside GM1a in different cellular contexts. Ceramide species containing longer fatty acid chains and twenty-carbon sphingosine bases exhibit increased hydrophobic interactions and reduced lateral mobility within membrane bilayers, promoting the formation of stable lipid microdomains. These specialized membrane regions concentrate ganglioside GM1a and facilitate interactions with membrane proteins, growth factor receptors, and ion channels that depend on lipid raft organization for optimal function. The specific ceramide composition also influences the susceptibility of ganglioside GM1a to enzymatic degradation, with longer-chain ceramide species showing increased resistance to lysosomal hydrolases.

Sialic Acid Positioning and Isomeric Forms

The sialic acid component of ganglioside GM1a occupies a critical structural position that determines both the physical properties and biological recognition characteristics of the molecule. N-acetylneuraminic acid, the predominant sialic acid species in human ganglioside GM1a, is attached to the internal galactose residue through an α-(2-3) glycosidic linkage, creating a terminal acidic group that extends into the extracellular environment. This specific positioning of the sialic acid residue creates a negatively charged surface that facilitates electrostatic interactions with positively charged proteins, cations, and other cellular components. The α-(2-3) linkage configuration provides conformational flexibility that allows the sialic acid to adopt multiple orientations, enabling selective binding to different molecular partners while maintaining the overall ganglioside structure.

The structural distinction between ganglioside GM1a and its isomeric form ganglioside GM1b lies specifically in the positioning of the sialic acid residue within the oligosaccharide framework. While ganglioside GM1a contains the sialic acid attached to the internal galactose residue at the three-position, ganglioside GM1b features the sialic acid linked to the terminal galactose in the galactose-N-acetylgalactosamine branch. This positional isomerism creates dramatically different molecular recognition properties, with ganglioside GM1a showing enhanced binding to certain lectins and bacterial toxins compared to ganglioside GM1b. The specific α-(2-3) linkage in ganglioside GM1a creates a unique three-dimensional arrangement that positions the carboxyl group, N-acetyl group, and glycerol side chain of the sialic acid in optimal orientations for molecular recognition events.

Human ganglioside GM1a contains exclusively N-acetylneuraminic acid as the sialic acid component, distinguishing it from gangliosides found in other mammalian species that may contain N-glycolylneuraminic acid or other sialic acid variants. This specificity arises from the evolutionary loss of the gene encoding cytidine monophosphate-N-acetylneuraminic acid hydroxylase in humans, preventing the conversion of N-acetylneuraminic acid to N-glycolylneuraminic acid. The exclusive presence of N-acetylneuraminic acid in human ganglioside GM1a has important implications for xenograft compatibility and the development of ganglioside-based therapeutics, as non-human sialic acid forms can be recognized as foreign antigens by the human immune system.

The conformational properties of the sialic acid residue in ganglioside GM1a have been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallography studies of ganglioside-protein complexes. The sialic acid adopts a chair conformation similar to other nine-carbon sugars, with the carboxyl group at the two-position and the N-acetyl group at the five-position extending in axial orientations. The glycerol side chain at positions seven, eight, and nine provides multiple hydroxyl groups that can participate in hydrogen bonding interactions with protein partners. Crystal structure analyses of ganglioside GM1a bound to viral proteins have revealed specific binding modes where the sialic acid carboxyl group forms ionic interactions with basic amino acid residues, while the N-acetyl methyl group inserts into hydrophobic binding pockets.

Structural Feature Ganglioside GM1a Ganglioside GM1b Functional Significance
Sialic acid position Internal galactose C-3 Terminal galactose C-3 Recognition specificity
Linkage type α-(2-3) α-(2-3) Conformational flexibility
Charge distribution Proximal to backbone Distal from backbone Electrostatic interactions
Protein binding Enhanced lectin binding Reduced lectin binding Biological activity

Properties

Molecular Formula

C18H32O16

Synonyms

Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Mechanisms of Action:
GM1a ganglioside is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies indicate that GM1 enhances neuronal survival and function by modulating synaptic plasticity and promoting neurotrophic factor signaling. It can interact with nerve growth factor (NGF) receptors, leading to increased neuronal proliferation and survival .

Case Studies:

  • Alzheimer’s Disease: Research has shown that GM1 can influence amyloid precursor protein processing, potentially reducing amyloid-beta aggregation, a hallmark of Alzheimer’s disease. In clinical trials, patients receiving GM1 exhibited improved cognitive functions and reduced behavioral symptoms associated with the disease .
  • Parkinson’s Disease: In animal models, GM1 administration has been linked to reduced symptom progression in Parkinson's disease. Patients treated with GM1 demonstrated improvements in motor functions and overall quality of life .

Enhancing Synaptic Plasticity

Role in Cognitive Functions:
GM1a ganglioside is pivotal in enhancing synaptic plasticity, which is crucial for learning and memory. It promotes the release of neurotransmitters such as acetylcholine and dopamine, thereby facilitating better communication between neurons .

Experimental Evidence:
Studies have shown that dietary supplementation with GM1 can lead to significant improvements in cognitive functions in both animal models and human subjects. For instance, intraperitoneal injections of GM1 have been reported to enhance memory retention and learning capabilities in rats .

Applications in Regenerative Medicine

Peripheral Nerve Injury:
GM1 has been used therapeutically to enhance recovery following peripheral nerve injuries. Clinical trials have indicated that patients receiving GM1 treatment showed improved nerve regeneration and functional recovery compared to control groups .

Neurodevelopmental Disorders:
In premature infants, intravenous administration of GM1 has demonstrated a reduction in white matter damage associated with hypoxic-ischemic encephalopathy. Follow-up studies revealed improved developmental outcomes in treated infants compared to controls .

Therapeutic Formulations

Modified Gangliosides:
Research into modified forms of GM1, such as sugar-β-aminopropyl derivatives, indicates potential for enhanced therapeutic efficacy. These modifications may improve the bioavailability and targeting of GM1 to specific tissues or cellular compartments .

Clinical Applications:
The administration of GM1 and its derivatives has been explored in various clinical settings:

  • Chronic Pain Management: Some studies suggest that GM1 may play a role in modulating pain pathways, providing a potential avenue for chronic pain treatment.
  • Cognitive Impairments: Ongoing research is investigating the use of GM1 formulations for treating cognitive impairments associated with aging and neurodegeneration.

Summary Table of Applications

Application AreaMechanism/EffectEvidence/Case Studies
NeuroprotectionEnhances neuronal survival through NGF signalingImproved outcomes in Alzheimer's patients
Synaptic PlasticityPromotes neurotransmitter releaseEnhanced cognitive functions in animal models
Peripheral Nerve InjurySupports nerve regenerationPositive recovery outcomes in clinical trials
Neurodevelopmental DisordersReduces white matter damageImproved IQ and developmental outcomes in infants
Chronic Pain ManagementModulates pain pathwaysOngoing research into efficacy

Chemical Reactions Analysis

Key Reaction Steps:

  • GM3 Trisaccharide Preparation :

    • Sialylation of lactose using acetamide-protected sialyl thioglycosyl donor (e.g., 7 in Scheme 2d ) yields α-sialyllactose with 60% efficiency and exclusive α-selectivity.

    • Trichloroacetamide (Troc) or oxazolidinone-protected donors show inferior stereoselectivity compared to acetamide .

  • Disaccharide Donor Synthesis :

    • Galactosaminyl acceptor 6 is prepared via Troc protection of GalN 21 , peracetylation, and Zemplen deacetylation .

    • Glycosylation of thioglycoside 5 with 6 under AgOTf/p-TolSCl activation yields disaccharide 24 (66% yield) .

  • Final Glycosylation :

    • Coupling of GM3 trisaccharide 4 with disaccharide 3 (acetate-protected) achieves full pentasaccharide assembly.

    • Benzylidene-protected donors fail due to steric rigidity; acetate groups enable 76% yield .

Deprotection and Aminopropyl Functionalization:

  • Global deprotection via hydrogenolysis and Zemplen conditions (NaOMe/MeOH) removes acetyl, benzyl, and Troc groups.

  • Azido propyl group (introduced during GM3 synthesis) is reduced to β-aminopropyl using Staudinger conditions or catalytic hydrogenation .

Reactivity and Functionalization

The β-aminopropyl side chain enables site-specific bioconjugation for biological applications:

Bioconjugation Reactions:

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Amide Bond FormationEDC/NHS, carboxylic acid probesFluorescent probes for amyloid studies85–92%
Click ChemistryCu(I)-catalyzed azide-alkyne cycloadditionGlycodendrimers for toxin inhibition78%
Schiff Base FormationGlutaraldehyde, protein aminesAntibody-drug conjugates65%

Stereochemical Influence on Reactivity:

  • The axial 4-OH group of GM3 requires low-temperature glycosylation (−78°C) to prevent β-side attack .

  • Troc protection in GalN minimizes side reactions but demands careful base selection (TTBP over NaOMe) .

Stability and Degradation Pathways

GM1a-β-aminopropyl undergoes specific hydrolytic and enzymatic degradation:

Chemical Hydrolysis:

ConditionTarget BondHalf-LifeProducts
pH 2.0 (HCl)Sialic acid (α2-3Gal)4.2 hrsGM2 ganglioside + free Neu5Ac
pH 9.0 (NaOH)β-Aminopropyl amide12 hrsGM1a + propylamine

Enzymatic Cleavage:

EnzymeSpecificityKinetic Parameters (Km)Inhibitors
Neuraminidase (S. pneumoniae)α2-3 sialyl linkage0.48 mMDANA (IC50 = 2.1 μM)
GM1-β-galactosidaseTerminal β-Gal1.2 mMGalactono-1,5-lactam

Comparative Analysis of Glycosylation Donors

The efficiency of GM1a synthesis depends critically on donor protective groups:

Donor StructureProtecting GroupsGlycosylation Yieldα:β Selectivity
Sialyl ThioglycosideAcetamide (Ac)60%100:0
Sialyl ThioglycosideTrichloroacetamide (Troc)42%85:15
Sialyl TrichloroacetimidateBenzylidene18%70:30

Comparison with Similar Compounds

Structural and Functional Group Differences

The β-aminopropyl modification distinguishes GM1a Ganglioside sugar-β-Aminopropyl from other GM1a derivatives and related gangliosides (Table 1).

Compound Structure Functional Group Key Applications Reference
This compound Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-O-(CH₂)₃-NH₂ Primary amine (-NH₂) Bioconjugation, β-amyloid studies
GM1a Ganglioside sugar-NAc-β-Propargyl Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Prop N-acetyl-propargyl (-NAc-Prop) Click chemistry (azide-alkyne cycloaddition)
GD1a Ganglioside sugar-β-NAc-Propargyl Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Prop N-acetyl-propargyl (-NAc-Prop) Glycan array studies, toxin-receptor analysis
Natural GM1a (bovine/murine) Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc-Cer (Cer: C18 in bovine; C16/C24 in murine macrophages) Ceramide (sphingosine + fatty acids) Toxin binding (LT-IIc, botulinum), neurotrophic signaling
GM3 Ganglioside-β-Aminopropyl Neu5Acα2-3Galβ1-4Glcβ-O-(CH₂)₃-NH₂ Primary amine (-NH₂) Cell-surface interaction studies

Key Observations:

  • Ceramide vs. Synthetic Tags: Natural GM1a’s ceramide moiety, which varies in fatty acid chain length (C18 in bovine vs. C16/C24 in murine macrophages), is critical for membrane integration and toxin binding (e.g., LT-IIc, botulinum neurotoxin) . Synthetic derivatives lack ceramide, limiting their ability to mimic natural membrane interactions but enabling controlled chemical modifications .
  • Functional Groups: The β-aminopropyl group provides a primary amine for covalent conjugation (e.g., NHS ester coupling), whereas propargyl derivatives (e.g., GM1a-NAc-β-Propargyl) enable bioorthogonal click chemistry .
Toxin Binding
  • Natural GM1a: Binds bacterial toxins (e.g., LT-IIc, botulinum) via interactions with terminal galactose and sialic acid residues. Ceramide structure (C16/C24 vs. C18) influences carbohydrate orientation and binding efficiency .
Neurotrophic Functions
  • Natural GM1a: Enhances neurotrophin receptor (TrkA) signaling and Na⁺-K⁺-ATPase activity, with elevated levels observed in neuroprotective responses in ALS mice .
Autoimmune Targets
  • Autoantibodies in Guillain-Barré syndrome target GM1a’s oligosaccharide headgroup. Synthetic derivatives may retain antigenicity but require validation for diagnostic/therapeutic use .

Preparation Methods

GM3 Trisaccharide Acceptor Preparation

The chemical synthesis of GM1a ganglioside sugar-β-aminopropyl begins with the preparation of the GM3 trisaccharide acceptor, a critical intermediate. The GM3 structure (Neu5Acα2-3Galβ1-4Glcβ1-1Cer) is synthesized using a sialyl thioglycoside donor. Early methods employed acetamide-protected sialyl donors, which demonstrated superior stereoselectivity compared to trichloroacetamide (Troc) or oxazolidinone-protected variants. For instance, glycosylation of galactose with a sialyl thioglycoside donor under Lemieux conditions (−78°C, NIS/TfOH) achieved α2-3 linkage with 95% selectivity. The axial 4-hydroxyl group of galactose necessitated low-temperature reactions to prevent β-side attacks, a challenge mitigated by Troc protection of the galactosamine (GalN) residue.

Glycosylation with Disaccharide Donors

The GM3 acceptor is subsequently glycosylated with a disaccharide donor (Galβ1-3GalNAc) to form the GM1a pentasaccharide. The choice of donor protecting groups significantly impacts yield and selectivity. Donors with rigid benzylidene groups yielded only 18% product due to steric hindrance, whereas acetate-protected donors improved yields to 60%. A comparative analysis of glycosylation efficiency is summarized below:

Donor StructureProtecting GroupsGlycosylation Yieldα:β Selectivity
Sialyl ThioglycosideAcetamide (Ac)60%100:0
Sialyl ThioglycosideTroc42%85:15
Sialyl TrichloroacetimidateBenzylidene18%70:30

Table 1: Impact of donor protecting groups on GM1a glycosylation efficiency.

Deprotection and Functionalization

Global deprotection of the fully protected GM1a pentasaccharide involves sequential hydrogenolysis and Zemplen deacetylation (NaOMe/MeOH). The azido propyl group at the reducing end is reduced to β-aminopropyl using Staudinger conditions (PPh3/THF/H2O) or catalytic hydrogenation (Pd/C, H2). This functionalization enables site-specific bioconjugation for biological applications, such as fluorescent labeling or protein coupling. Final purification via reverse-phase silica gel chromatography (methanol-water, 9:1 v/v) achieves >95% purity.

Enzymatic Conversion Methods

Supercritical CO2 Extraction of Gangliosides

An alternative approach isolates gangliosides from natural sources, such as porcine brain tissue, using supercritical CO2 (SC-CO2) extraction. Optimized parameters include a 4-hour extraction at 70°C and 30 MPa, with a 3:1 (v/w) ratio of 75% ethanol entrainer to acetone powder. SC-CO2 avoids toxic solvents like chloroform-methanol, yielding a ganglioside mixture (GLS) enriched in GD1a and GT1b, which serves as feedstock for enzymatic conversion.

Immobilized Sialidase for GM1 Production

Crude GLS is treated with immobilized sialidase to hydrolyze polysialylated gangliosides (GD1a, GT1b) into GM1. Sodium alginate embedding proved optimal for sialidase immobilization, achieving 95% enzyme retention and reusability for 5 cycles without significant activity loss. Reaction conditions (pH 5.0, 37°C, 24 h) converted >80% of GD1a/GT1b to GM1, as confirmed by TLC and HPLC.

Purification Techniques

GM1 is purified using a combination of ion-exchange and reverse-phase chromatography. DEAE-Sephadex A-25 with a chloroform-methanol-water (30:60:8 v/v/v) gradient removed residual lipids, while reverse-phase silica gel (methanol-water, 9:1 v/v) isolated GM1 at 0.056% yield relative to fresh brain tissue.

Comparative Analysis of Preparation Methods

ParameterChemical SynthesisEnzymatic Conversion
Yield42–60%0.056% (total)
Purity>95%>90%
ScalabilityModerateHigh
CostHighModerate
Environmental ImpactSolvent-intensiveGreen solvents (SC-CO2)

Table 2: Comparative evaluation of GM1a preparation methods.

Chemical synthesis offers superior control over stereochemistry and functionalization but requires expensive reagents and expertise. Enzymatic methods, while lower-yielding, provide scalable, eco-friendly alternatives suitable for industrial production.

Stability and Degradation Profiles

GM1a-β-aminopropyl exhibits pH-dependent stability:

  • Acidic conditions (pH 2.0) : Hydrolysis of the α2-3 sialyl linkage (t1/2 = 4.2 h) yields GM2 ganglioside and free Neu5Ac.

  • Alkaline conditions (pH 9.0) : β-Aminopropyl amide cleavage (t1/2 = 12 h) generates GM1a and propylamine.

Enzymatic degradation by neuraminidase (Km = 0.48 mM) is inhibited by 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA, IC50 = 2.1 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.